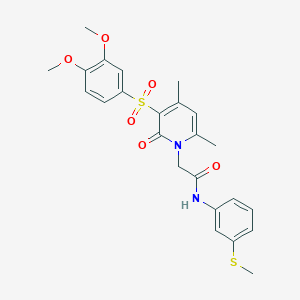

2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a pyridin-2-one core substituted with a 3,4-dimethoxyphenylsulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide moiety is linked to a 3-(methylthio)phenyl group, introducing both lipophilic (methylthio) and hydrogen-bonding (amide) functionalities. The compound’s stereoelectronic profile is influenced by the sulfonyl group (electron-withdrawing) and methoxy substituents (electron-donating), which may affect solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S2/c1-15-11-16(2)26(14-22(27)25-17-7-6-8-18(12-17)33-5)24(28)23(15)34(29,30)19-9-10-20(31-3)21(13-19)32-4/h6-13H,14H2,1-5H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRDFSRGHKJMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 502.6 g/mol. The structure includes a pyridine ring substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O6S2 |

| Molecular Weight | 502.6 g/mol |

| Purity | ≥95% |

| IUPAC Name | 2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study: MCF-7 Cell Line

In a study assessing the antiproliferative effects on MCF-7 cells, the compound demonstrated an IC50 value in the range of 10–15 µM, indicating potent activity against this breast cancer cell line .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models have indicated that it can reduce neuroinflammation and oxidative stress in conditions such as Parkinson's disease.

Case Study: Rodent Models

In rodent models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups .

The biological activity of this compound is attributed to several mechanisms, including:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through various signaling pathways.

- Antioxidant Properties : It displays antioxidant activity that protects neuronal cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinone/Pyrimidinone Cores

A structurally related compound, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), shares the acetamide backbone but differs in core heterocycle (pyrimidinone vs. pyridinone) and substituents. Key differences include:

- Substituents: The analogue features a thioether-linked 2,3-dichlorophenyl group, contrasting with the sulfonyl-linked 3-(methylthio)phenyl group in the target compound.

- Physicochemical Properties : The analogue has a higher melting point (230°C vs. unreported for the target compound), likely due to stronger intermolecular interactions from the dichlorophenyl group.

Pharmacopeial Acetamide Derivatives ()

Three pharmacopeial compounds (m , n , o ) share the acetamide motif but diverge significantly in backbone complexity:

- Backbone: All three feature a hexan-2-yl chain with hydroxyl and phenyl substituents, unlike the pyridinone core of the target compound.

- Stereochemistry: Compounds m, n, and o exhibit stereochemical variations at positions 2, 4, and 5, highlighting the importance of stereochemistry in biological activity.

- Functional Groups: The phenoxyacetamide group in m, n, and o contrasts with the methylthiophenylacetamide in the target compound, indicating divergent target preferences (e.g., proteases vs. kinases).

Mechanistic Insights from Lumping Strategies ()

For example:

- The sulfonyl group may participate in similar oxidation/reduction pathways as other electron-deficient moieties (e.g., nitro groups).

- The methylthio group could undergo metabolic sulfoxidation, analogous to thioether-containing drugs like omeprazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.